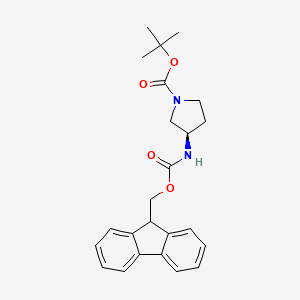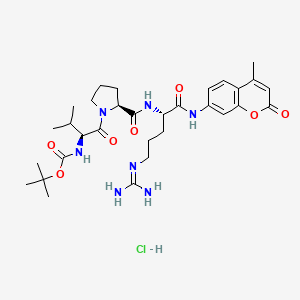
(2-(p-Tolyl)thiazol-4-yl)methanol
Descripción general
Descripción
2-(p-Tolyl)thiazol-4-yl)methanol, also known as 4-methylthiazole, is an organic compound with a molecular formula of C7H7NO2S. It is a colorless liquid that is miscible in water and has a pungent odor. 4-methylthiazole is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the production of perfumes and fragrances.
Aplicaciones Científicas De Investigación
Catalytic Applications
Research has explored the use of thiazole derivatives as catalysts in various chemical reactions. For instance, molybdenum(VI) complexes with thiazole-hydrazone ligands have been encapsulated within zeolite Y, demonstrating efficient catalysis in the oxidation of primary alcohols and hydrocarbons. This encapsulation enhances the catalyst's stability, reusability, and operational flexibility, making it a valuable tool for green chemistry applications (Ghorbanloo & Alamooti, 2017).
Corrosion Inhibition
Thiazole derivatives, including 2-Amino-4-(p-tolyl)thiazole (APT), have shown promise as corrosion inhibitors for mild steel in acidic environments. Molecular dynamics simulations and experimental studies confirm APT's effective adsorption on steel surfaces, reducing corrosion rates significantly. This suggests potential applications in protecting industrial machinery and infrastructure from acid-induced corrosion (Khaled & Amin, 2009).
Molecular Aggregation and Solvatochromism
Studies on molecular aggregation phenomena in thiazole derivatives highlight the influence of solvent and substituent structure on aggregation processes, with implications for the development of materials with tailored optical properties for use in sensors and organic electronics (Matwijczuk et al., 2016).
Antibacterial Agents
Novel thiazolyl pyrazole and benzoxazole compounds, featuring the (2-(p-Tolyl)thiazol-4-yl)methanol structure, have been synthesized and demonstrated antibacterial activities. Such research points toward the potential for developing new antimicrobial agents to combat resistant bacterial strains (Landage, Thube, & Karale, 2019).
Propiedades
IUPAC Name |
[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQRQDVYECSELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586187 | |
| Record name | [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(p-Tolyl)thiazol-4-yl)methanol | |
CAS RN |
36093-97-7 | |
| Record name | [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602294.png)


![Trisodium;[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]oxy-[[[hydroxy(oxido)phosphoryl]methyl-oxidophosphoryl]methyl]phosphinate](/img/no-structure.png)

